[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amcinonide is a synthetic corticosteroid used primarily as a topical anti-inflammatory agent. It is commonly employed to treat various dermatological conditions such as eczema, dermatitis, and psoriasis. Amcinonide works by reducing inflammation, redness, and itching associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amcinonide is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dione with acetic anhydride. This reaction typically requires specific conditions, including controlled temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of amcinonide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize production costs. The process is designed to be efficient and reproducible, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Amcinonide undergoes several types of chemical reactions, including:
Oxidation: Amcinonide can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in amcinonide, altering its chemical properties.
Substitution: Amcinonide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amcinonide can produce hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Amcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of corticosteroids in various chemical reactions.
Biology: Employed in research to understand the biological effects of corticosteroids on cellular processes.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions and other diseases.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for commercial use
Mechanism of Action
Amcinonide exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes. By blocking this pathway, amcinonide effectively reduces inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent corticosteroid used for similar dermatological conditions.
Fluocinonide: Known for its high potency and effectiveness in treating severe skin conditions.
Triamcinolone: A versatile corticosteroid used in various formulations for different medical applications
Uniqueness of Amcinonide
Amcinonide is unique due to its specific molecular structure, which provides a balance between potency and safety. It is highly effective in reducing inflammation while minimizing potential side effects compared to other corticosteroids. Additionally, its formulation as a cream, ointment, or lotion allows for versatile application in clinical settings .
Properties
Molecular Formula |
C28H35FO7 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19?,20-,21?,23+,24?,25?,27?,28?/m0/s1 |
InChI Key |
ILKJAFIWWBXGDU-UVHNLHPKSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C12[C@@H](C[C@@H]3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.